molecular formula C10H7Cl2F3O2 B14036925 Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate

Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate

Cat. No.: B14036925
M. Wt: 287.06 g/mol
InChI Key: VCDQGFNRVIDNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7Cl2F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate typically involves the esterification of 2,3-dichloro-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
  • Ethyl 2,3-dichloro-4-(trifluoromethyl)benzoate

Uniqueness

Ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

ethyl 2,3-dichloro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3

InChI Key

VCDQGFNRVIDNTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.